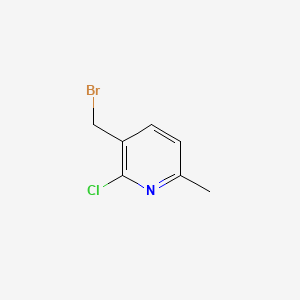

3-(broMoMethyl)-2-chloro-6-Methylpyridine

Beschreibung

BenchChem offers high-quality 3-(broMoMethyl)-2-chloro-6-Methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(broMoMethyl)-2-chloro-6-Methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCQIVZDVGTMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(bromomethyl)-2-chloro-6-methylpyridine chemical properties

An In-depth Technical Guide to 3-(bromomethyl)-2-chloro-6-methylpyridine: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-(bromomethyl)-2-chloro-6-methylpyridine is a trifunctionalized pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyridine core substituted with a highly reactive bromomethyl group, a stabilizing chloro group, and a methyl group, offers a unique combination of electronic and steric properties. This configuration provides multiple reaction sites, positioning the molecule as a crucial intermediate for the synthesis of complex, high-value chemical entities. The strategic placement of these functional groups allows for selective and controlled molecular elaboration, making it an invaluable tool for constructing diverse molecular architectures with tailored biological activities and material properties.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. While specific experimental data for this exact isomer can be sparse, its characteristics can be reliably inferred from closely related structures and computational models.

Compound Identity and Structure

-

IUPAC Name: 3-(bromomethyl)-2-chloro-6-methylpyridine

-

Molecular Formula: C₇H₇BrClN

-

Molecular Weight: 220.50 g/mol

-

Canonical SMILES: CC1=NC(=C(C=C1)CBr)Cl

-

InChI Key: InChI=1S/C7H7BrClN/c1-5-3-4-6(8-10)7(9)11-5/h3-4H,2H2,1H3

Physicochemical Data

The following table summarizes the key physical and chemical properties. Data for closely related isomers, such as 3-bromo-2-chloro-6-methylpyridine (CAS 185017-72-5), are included for comparative context where direct data is unavailable.

| Property | Value / Description | Source(s) |

| Appearance | Typically a yellow low-melting solid or liquid. | [1] |

| Melting Point | 30-35 °C (for isomer 3-bromo-2-chloro-6-methylpyridine). | [4][5] |

| Boiling Point | 234.2±35.0 °C (Predicted for isomer 3-bromo-2-chloro-6-methylpyridine). | [5] |

| Solubility | Soluble in methanol and other common organic solvents like dichloromethane. | |

| Storage | Store under inert gas (nitrogen or argon) in a dry, cool, and well-ventilated place.[5][6] |

Synthesis and Manufacturing Logic

The synthesis of 3-(bromomethyl)-2-chloro-6-methylpyridine hinges on the selective halogenation of the methyl group at the 3-position of the 2-chloro-6-methylpyridine precursor. The method of choice must favor reaction at the methyl group's benzylic-like position over electrophilic substitution on the pyridine ring.

Key Synthetic Pathway: Free-Radical Bromination

The most common and effective method is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Causality Behind Experimental Choice: The C-H bonds of the methyl group are significantly weaker than the C-H bonds of the aromatic pyridine ring. Free-radical initiators generate bromine radicals from NBS, which preferentially abstract a hydrogen atom from the methyl group. This creates a stabilized benzylic-type radical on the carbon of the methyl group. This radical then reacts with another molecule of NBS or Br₂ to form the desired bromomethyl product and propagate the radical chain reaction. This pathway is highly selective and prevents unwanted bromination of the electron-deficient pyridine ring.[1]

Illustrative Synthetic Workflow

Caption: General workflow for synthesizing the target compound.

Experimental Protocol: Synthesis via NBS Bromination

-

Reaction Setup: To a solution of 2-chloro-3,6-dimethylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.0-1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent bulb to facilitate radical formation. Monitor the reaction progress using TLC or GC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 3-(bromomethyl)-2-chloro-6-methylpyridine.

Reactivity and Mechanistic Insights

The synthetic value of 3-(bromomethyl)-2-chloro-6-methylpyridine stems from the distinct reactivity of its functional groups, which can be addressed selectively.

-

The Bromomethyl Group (-CH₂Br): This is the most reactive site on the molecule. As a benzylic-like bromide, it is an excellent electrophile and highly susceptible to nucleophilic substitution (SN2) reactions .[3] This allows for the facile introduction of a vast array of functionalities by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is central to its role as a building block.[1]

-

The Chloro Group (-Cl): The chlorine atom at the 2-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although harsh conditions are often required. More importantly, it serves as a crucial handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[2]

-

The Pyridine Ring: The nitrogen atom in the ring can act as a base or a nucleophile, allowing for N-alkylation or the formation of pyridinium salts. The overall electronic nature of the ring is influenced by all three substituents.

Key Reaction Pathways

Caption: Primary reaction pathways for the target compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a highly sought-after intermediate in several high-tech industries.

-

Pharmaceutical Synthesis: It is a key building block for creating active pharmaceutical ingredients (APIs). The ability to sequentially modify the bromomethyl and chloro positions allows medicinal chemists to generate large libraries of novel compounds for drug discovery programs.[1][7] The pyridine core is a common motif in many drugs, and this intermediate provides a direct route to complex derivatives that may interact with biological targets like enzymes and receptors.[1]

-

Agrochemical Development: In the agricultural sector, this compound is used to synthesize advanced pesticides, including insecticides, herbicides, and fungicides.[1][2][7] The halogen atoms and the pyridine scaffold are known to contribute to the biological activity of many agrochemicals. The fluorine atom, in particular, can enhance metabolic stability and potency.[3]

-

Materials Science: The rigid, aromatic structure and the potential for functionalization make it a candidate for developing new organic materials with specific electronic or photophysical properties.[1]

Safety and Handling

As a reactive halogenated organic compound, 3-(bromomethyl)-2-chloro-6-methylpyridine and its close isomers require careful handling.

GHS Hazard Classification

Based on data for the isomeric compound 3-bromo-2-chloro-6-methylpyridine (CAS 185017-72-5), the following hazards are identified:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][8]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4][8]

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[4][8]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4][8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6]

Conclusion

3-(bromomethyl)-2-chloro-6-methylpyridine stands out as a strategically designed chemical intermediate. Its value is derived from its trifunctional nature, particularly the high reactivity of the bromomethyl group for nucleophilic substitution and the utility of the chloro group for cross-coupling reactions. These features provide a robust and flexible platform for the synthesis of a wide range of complex molecules, cementing its importance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in scientific innovation.

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Available at: [Link]

-

Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

3-Bromo-2-chloro-6-methylpyridine. (n.d.). PubChem. Available at: [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.

-

Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. (2017). Oriental Journal of Chemistry. Available at: [Link]

-

3 Bromo 6 Chloro 2 Methylpyridine. (n.d.). IndiaMART. Available at: [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Available at: [Link]

Sources

- 1. Buy 3-(broMoMethyl)-2-chloro-6-Methylpyridine | 1227574-84-6 [smolecule.com]

- 2. indiamart.com [indiamart.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-2-chloro-6-methylpyridine 96 185017-72-5 [sigmaaldrich.com]

- 5. 3-BROMO-2-CHLORO-6-PICOLINE | 185017-72-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. innospk.com [innospk.com]

- 8. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bromochloro-methylpyridine Isomers (C6H5BrClN): Nomenclature, Synthesis, and Characterization

Abstract: Halogenated and methylated pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them valuable intermediates in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of pyridine derivatives with the molecular formula C6H5BrClN, focusing on a selection of bromochloro-methylpyridine isomers. We will dissect the principles of IUPAC nomenclature for these compounds, present detailed synthetic protocols with mechanistic insights, and discuss their characterization using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of heterocyclic compounds.

PART 1: Unraveling the Isomerism and Nomenclature of C6H5BrClN Pyridine Derivatives

The molecular formula C6H5BrClN corresponds to a pyridine ring substituted with one methyl group, one bromine atom, and one chlorine atom. The inherent isomerism arises from the various possible arrangements of these three distinct substituents around the six-membered pyridine ring.

Systematic IUPAC Naming Conventions for Substituted Pyridines

The nomenclature of substituted pyridines follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1] The key principles are as follows:

-

Numbering: The pyridine ring is numbered starting from the nitrogen atom as position 1. The numbering proceeds clockwise or counter-clockwise to assign the lowest possible locants (numbers) to the substituents.[2]

-

Prioritization of Substituents: When different substituents are present, they are listed in alphabetical order (e.g., bromo, chloro, methyl).

-

Lowest Locant Rule: The direction of numbering is chosen to give the lowest possible set of numbers to the substituents. For instance, 2,3,5- is preferred over 3,4,6-.

Based on these rules, we will examine the IUPAC names for three representative isomers of C6H5BrClN.

Representative Isomers and Their Structures

To illustrate the diversity within this molecular formula, we will focus on three specific isomers derived from different methylpyridine (picoline) precursors:

-

3-bromo-5-chloro-2-methylpyridine: Derived from 2-methylpyridine (α-picoline).

-

2-bromo-6-chloro-3-methylpyridine: Derived from 3-methylpyridine (β-picoline).

-

2-bromo-3-chloro-4-methylpyridine: Derived from 4-methylpyridine (γ-picoline).

The structures and numbering of these isomers are depicted in the diagram below.

Caption: Structures of three representative C6H5BrClN isomers.

PART 2: Synthetic Strategies and Mechanistic Insights

The synthesis of polysubstituted pyridines often requires multi-step strategies involving the regioselective introduction of functional groups. Common methods include electrophilic aromatic substitution on activated pyridine rings (or their N-oxides) and nucleophilic substitution on pre-functionalized pyridines.[3] The Sandmeyer reaction is also a powerful tool for introducing halogens from an amino precursor.[4]

Exemplary Synthesis: 3-bromo-2-chloro-5-methylpyridine

A common synthetic approach for compounds like 3-bromo-2-chloro-5-methylpyridine involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.[5] This method provides excellent control over the regiochemistry.

Experimental Protocol: Synthesis of 3-bromo-2-chloro-5-methylpyridine via Sandmeyer Reaction [5]

-

Diazotization:

-

Dissolve the starting material, 2-amino-3-bromo-5-methylpyridine (1.0 eq), in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below -5 °C.

-

Stir the resulting diazonium salt solution for an additional 2 hours at this temperature.

-

-

Chloro-de-diazoniation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (N2 gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

-

Work-up and Purification:

-

Basify the reaction mixture with a concentrated ammonia solution, ensuring the temperature is kept below 20 °C.[5]

-

The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with water.

-

For further purification, dissolve the dried solid in a suitable organic solvent (e.g., diethyl ether), wash with a cold dilute sodium hydroxide solution, followed by water.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the final product, 3-bromo-2-chloro-5-methylpyridine.

-

Causality Behind Experimental Choices:

-

Low Temperatures (-10 to -5 °C): Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and to prevent undesired side reactions.

-

Copper(I) Chloride Catalyst: The Cu(I) catalyst is essential for the Sandmeyer reaction. It facilitates the single-electron transfer mechanism required to displace the diazonium group with a chloride ion.

-

Acidic Conditions: The initial diazotization must be carried out in a strong acid to generate nitrous acid (HONO) from sodium nitrite and to keep the amino group of the pyridine protonated and soluble.

Caption: Synthetic workflow for 3-bromo-2-chloro-5-methylpyridine.

PART 3: Physicochemical Properties and Spectroscopic Characterization

The structural elucidation of bromochloro-methylpyridine isomers relies on a combination of spectroscopic techniques. Each isomer will exhibit a unique set of signals in NMR, IR, and mass spectrometry, which serve as a fingerprint for its specific substitution pattern.[6]

Physicochemical Data

The following table summarizes key physicochemical properties for a representative isomer, 2-bromo-3-chloro-5-methylpyridine.[7]

| Property | Value |

| Molecular Formula | C6H5BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Light yellow crystalline powder |

| Purity | ≥98.0% |

Spectroscopic Data Interpretation

Let's consider the expected spectroscopic data for 3-bromo-5-chloro-2-methylpyridine .

-

¹H NMR Spectroscopy:

-

Methyl Protons (-CH₃): A singlet peak would be expected around δ 2.5 ppm.

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). One proton is at position 4, and the other at position 6. Due to their different electronic environments, they will appear as distinct signals, likely as doublets or singlets depending on the coupling constants.

-

-

¹³C NMR Spectroscopy:

-

Six distinct signals will be present, corresponding to the six carbon atoms of the substituted pyridine ring. The chemical shifts will be influenced by the attached substituents. Carbons bonded to halogens (C-Br and C-Cl) will be significantly shifted.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion, which is a definitive indicator of the presence of both bromine and chlorine.[8]

-

PART 4: Applications in Research and Drug Development

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[7] The presence of halogen atoms provides several advantages:

-

Modulation of Physicochemical Properties: Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[9][10]

-

Synthetic Handles: The carbon-halogen bond serves as a reactive site for further functionalization, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11][12]

The pyridine nitrogen itself can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.[13] Numerous FDA-approved drugs contain the pyridine scaffold, highlighting its importance in medicinal chemistry.[3] For example, compounds with structures similar to those discussed here are used as intermediates in the synthesis of drugs with potential anti-tumor and anti-infective properties.[7]

Conclusion

The pyridine derivatives of the molecular formula C6H5BrClN represent a diverse class of isomers with significant potential in chemical synthesis and drug discovery. A systematic approach to their nomenclature, guided by IUPAC rules, is essential for unambiguous communication. Their synthesis often requires carefully designed multi-step sequences to control regioselectivity, with reactions like the Sandmeyer providing a reliable route. The structural identity of each isomer is unequivocally confirmed through a combination of spectroscopic techniques, where the unique electronic environment of each proton and carbon atom, along with the characteristic isotopic patterns in mass spectrometry, provides a definitive fingerprint. The utility of these compounds as versatile intermediates ensures their continued importance in the development of novel therapeutics and functional materials.

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]

-

Synthesis of 3-bromo-2-chloro-5-methylpyridine. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.

-

Blue Book P-5 - IUPAC nomenclature. (n.d.). IUPAC. Retrieved January 23, 2026, from [Link]

-

Application of Halogen Bond in Drug Discovery. (n.d.). Synnovator. Retrieved January 23, 2026, from [Link]

-

Brief Guide to the Nomenclature of Organic Chemistry. (n.d.). IUPAC. Retrieved January 23, 2026, from [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Retrieved January 23, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

-

2-Bromo-4-methylpyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 23, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Methane, bromochloro-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

- Process for the preparation of substituted pyridines. (1982). Google Patents.

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved January 23, 2026, from [Link]

- Method for preparing 5-bromo-2-methylpyridine. (2011). Google Patents.

-

2-Bromo-3-hydroxy-6-methylpyridine. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

An In-depth Technical Guide to 3-(Bromomethyl)-2-chloro-6-methylpyridine (CAS Number: 185017-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(bromomethyl)-2-chloro-6-methylpyridine, a key heterocyclic building block in modern organic synthesis. With the CAS Number 185017-72-5, this trifunctional pyridine derivative offers a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document delves into its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, characteristic spectroscopic data for identification, an exploration of its reactivity, and a review of its applications, particularly in the context of drug discovery. Safety and handling information are also provided to ensure its proper use in a laboratory setting.

Introduction

Substituted pyridines are a cornerstone of medicinal and agricultural chemistry, with the pyridine ring being a prevalent scaffold in numerous biologically active compounds.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-(Bromomethyl)-2-chloro-6-methylpyridine is a prime example of a versatile synthetic intermediate, featuring three distinct points of modification: a reactive bromomethyl group, a chloro substituent amenable to cross-coupling and nucleophilic substitution, and a methyl group that can influence steric and electronic properties.[2][3] This guide aims to serve as a detailed resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

3-(Bromomethyl)-2-chloro-6-methylpyridine is typically a yellow, low-melting solid or liquid.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 185017-72-5 | [5] |

| Molecular Formula | C₇H₇BrClN | [4] |

| Molecular Weight | 220.50 g/mol | [5] |

| Appearance | Yellow low-melting solid or liquid | [4] |

| Melting Point | 30-35 °C | [5] |

| Boiling Point | 273.1±35.0 °C (Predicted) | [6] |

| Density | 1.570±0.06 g/cm³ (Predicted) | [6] |

| SMILES | CC1=NC(=C(C=C1)Br)Cl | [5] |

| InChI | InChI=1S/C7H6BrClN/c1-4-2-3-5(8)7(10)11-6(4)9/h2-3H,1H2 | [5] |

Synthesis and Mechanism

The reaction proceeds via a free-radical chain mechanism. The initiator decomposes upon heating or irradiation to generate radicals, which then abstract a hydrogen atom from the methyl group at the 3-position of the pyridine ring. The resulting benzylic-type radical is stabilized by resonance with the pyridine ring. This radical then reacts with NBS to form the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. The selectivity for bromination of the 3-methyl group over the 6-methyl group is influenced by steric and electronic factors, though a mixture of isomers may be possible.

Sources

- 1. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.indiamart.com [m.indiamart.com]

- 3. innospk.com [innospk.com]

- 4. Buy 3-(broMoMethyl)-2-chloro-6-Methylpyridine | 1227574-84-6 [smolecule.com]

- 5. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Commercial Availability and Procurement of 3-(Bromomethyl)-2-chloro-6-methylpyridine for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the commercial landscape for 3-(bromomethyl)-2-chloro-6-methylpyridine (CAS No. 1227574-84-6), a critical building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide offers a detailed analysis of commercially available sources, typical product specifications, and key considerations for procurement. Furthermore, it delves into the synthetic chemistry of this versatile pyridine derivative, highlighting potential impurities and the importance of stringent quality control. By providing a curated list of suppliers and a logical framework for procurement, this guide aims to empower researchers and drug development professionals in making informed decisions for their critical synthesis campaigns.

Introduction: The Strategic Importance of 3-(Bromomethyl)-2-chloro-6-methylpyridine in Synthesis

3-(Bromomethyl)-2-chloro-6-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a bromomethyl group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, while the chloro and methyl substituents on the pyridine ring provide opportunities for further functionalization and modulation of physicochemical properties.[1]

Its significance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a key starting material for the synthesis of a wide range of biologically active molecules.[1] The pyridine scaffold itself is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs.[2][3] The specific substitution pattern of 3-(bromomethyl)-2-chloro-6-methylpyridine offers a gateway to novel chemical space for the development of new therapeutic agents and crop protection solutions.

Commercial Availability and Supplier Landscape

The procurement of high-quality starting materials is a cornerstone of successful research and development. For 3-(bromomethyl)-2-chloro-6-methylpyridine (CAS No. 1227574-84-6), a number of commercial suppliers exist, ranging from large, well-established chemical catalogs to more specialized custom synthesis providers.

Key Identification Parameters

It is crucial to use the correct Chemical Abstracts Service (CAS) number to ensure the procurement of the intended molecule. The confirmed CAS number for 3-(bromomethyl)-2-chloro-6-methylpyridine is 1227574-84-6 .[1] Confusion can arise with its structural isomers, such as 3-bromo-2-chloro-6-methylpyridine (CAS No. 185017-72-5), which has a different substitution pattern and reactivity.[4]

Molecular Formula: C₇H₇BrClN Molecular Weight: 220.49 g/mol [1]

Table of Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers for 3-(bromomethyl)-2-chloro-6-methylpyridine. Researchers are advised to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

| Supplier | Website | Typical Purity | Available Quantities |

| Smolecule | ≥98% | In Stock (Research Quantities) | |

| BLD Pharm | ≥98% | Research to Bulk Quantities | |

| Thoreauchem | [Link] | >95% | Research Quantities |

| Chem-Impex International | ≥98% (for isomer) | Gram to Kilogram | |

| Sigma-Aldrich (Merck) | (Check for specific listing) | Varies |

Note: The landscape of chemical suppliers is dynamic. It is recommended to perform a current search on chemical sourcing platforms for the most comprehensive list of available vendors.

Technical Considerations for Procurement and Quality Control

The success of a synthetic campaign is intrinsically linked to the quality of the starting materials. For a reactive intermediate like 3-(bromomethyl)-2-chloro-6-methylpyridine, careful consideration of purity and potential impurities is paramount.

Synthesis and Potential Impurities

The synthesis of 3-(bromomethyl)-2-chloro-6-methylpyridine typically involves the radical bromination of 2-chloro-3,6-dimethylpyridine. A common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide.[1]

Caption: General synthetic route to 3-(bromomethyl)-2-chloro-6-methylpyridine.

Given this synthetic route, potential impurities could include:

-

Unreacted starting material: 2-chloro-3,6-dimethylpyridine.

-

Over-brominated products: 3,6-bis(bromomethyl)-2-chloropyridine.

-

Isomeric impurities: Bromination at the other methyl group.

-

Residual solvent and reagents.

Recommended Quality Control Measures

A Certificate of Analysis (CoA) should always be requested from the supplier. Key analytical data to scrutinize on the CoA include:

-

Identity Confirmation: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and substitution pattern.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage purity.

-

Residual Solvent Analysis: To ensure no detrimental solvents from the synthesis remain.

For applications in drug development, particularly for later-stage process development, it may be necessary to perform independent analytical testing to confirm the supplier's CoA and to test for any specific process-related impurities that could affect the downstream chemistry or the final active pharmaceutical ingredient (API).

Strategic Sourcing and Procurement Workflow

A systematic approach to sourcing and procuring 3-(bromomethyl)-2-chloro-6-methylpyridine is essential to ensure a timely and reliable supply of high-quality material.

Caption: A strategic workflow for the procurement of critical chemical intermediates.

Application in Drug Discovery: A Key Intermediate

The utility of 3-(bromomethyl)-2-chloro-6-methylpyridine as a building block is exemplified by its role in the synthesis of novel therapeutic agents. While specific drug names containing this exact starting material are not always publicly disclosed, its structural motifs are present in patented compounds with potential biological activity. For instance, substituted pyridines are key components in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other drug classes. The ability to introduce diverse functionalities via the reactive bromomethyl group makes this compound particularly attractive for creating libraries of new chemical entities for high-throughput screening.

Conclusion

3-(Bromomethyl)-2-chloro-6-methylpyridine is a commercially available and highly valuable building block for researchers and professionals in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, synthetic routes, and potential impurities is essential for its effective use. By following a strategic procurement workflow and insisting on comprehensive analytical data, researchers can ensure a reliable supply of high-quality material, thereby accelerating their research and development programs.

References

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

-

PubChem. 3-Bromo-2-chloro-6-methylpyridine. Available at: [Link]

-

Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

-

Cynor Laboratories. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Available at: [Link]

-

VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

-

ACS Publications. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

PubMed. Recent strategies for the synthesis of pyridine derivatives. Available at: [Link]

-

Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

-

Taylor & Francis Online. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

-

IndiaMART. 3-Bromo-6-Chloro-2-Methylpyridine, Grade Standard: Analytical Grade. Available at: [Link]

Sources

- 1. Buy 3-(broMoMethyl)-2-chloro-6-Methylpyridine | 1227574-84-6 [smolecule.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of Halogenated Pyridine Compounds

Introduction: Beyond the Parent Heterocycle

To the seasoned researcher, pyridine is a familiar scaffold—a foundational heterocycle in countless syntheses. However, the introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring fundamentally alters its chemical personality. This transformation extends beyond reactivity, profoundly impacting the compound's toxicological profile and handling requirements. Halogenated pyridines are not simply substituted pyridines; they are a distinct class of chemicals demanding a higher level of vigilance and specialized safety protocols.

This guide moves beyond generic chemical safety advice. It is designed for professionals in research and drug development, providing an in-depth, experience-driven framework for managing the unique risks associated with these potent compounds. The core principle of this guide is not just to follow protocols but to understand the causality behind them, enabling you to build a self-validating system of safety in your laboratory.

Section 1: The Impact of Halogenation on Hazard Profile

The addition of a halogen atom to the pyridine ring does more than just add molecular weight. It introduces significant changes to the molecule's electronic properties and metabolic fate, which directly correlate to increased hazards.

Increased Toxicity and Unique Metabolic Pathways

Halogenation generally increases the lipophilicity of the pyridine ring, which can enhance its ability to cross biological membranes and persist in tissues. This often leads to greater systemic toxicity compared to the parent pyridine. For example, while pyridine itself is toxic and can cause damage to the liver and kidneys, halogenated derivatives can exhibit more severe effects at lower doses.[1]

The dermal toxicity of 2-chloropyridine is particularly noteworthy. Studies in rats have shown a dermal LD50 of 64 mg/kg, indicating that it is fatal upon skin contact in small quantities.[1] This underscores a critical point: the risk is not limited to inhalation or ingestion; dermal absorption is a primary and dangerous route of exposure. Symptoms of overexposure can include weakness, dizziness, headache, and nausea, and in severe cases, corrosive skin damage, abdominal pain, and collapse.[1]

Enhanced Reactivity and Incompatibility

The electron-withdrawing nature of halogens makes the pyridine ring more susceptible to nucleophilic attack. This has direct implications for chemical incompatibility. While pyridine is incompatible with strong acids and oxidizers, halogenated pyridines can react violently with a broader range of nucleophiles and strong bases.[2][3] It is crucial to meticulously review reaction schemes to avoid unintended, exothermic events.

Thermal Decomposition: The Hidden Dangers of Phosgene and Dioxins

A significant and often overlooked hazard, particularly with chlorinated and brominated pyridines, is the generation of highly toxic byproducts upon thermal decomposition.

-

Phosgene and Hydrogen Halides: When heated, especially in the presence of an ignition source or during a fire, chloropyridines can decompose to produce hydrogen chloride and the highly toxic gas phosgene (COCl₂).[1] Brominated pyridines can similarly produce hydrogen bromide.[3]

-

Dioxin Formation: The incineration of halogenated organic compounds, including pyridines, carries the risk of forming polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) if not conducted at sufficiently high temperatures.[4][5] These compounds are persistent organic pollutants and known carcinogens.

The following diagram illustrates the critical decision-making process when handling these compounds, emphasizing the hierarchy of controls.

Section 2: Quantitative Hazard Assessment

A quantitative understanding of a compound's properties is the foundation of a reliable risk assessment. While data for many specific halogenated pyridines is limited—a hazard in itself—we can compare known values to establish a clear trend of increasing risk.

Occupational Exposure Limits (OELs)

For the parent compound, pyridine, regulatory bodies have established clear exposure limits. However, a critical finding is that for most specific halogenated derivatives, such as 2-chloropyridine and 3-bromopyridine, no official OELs have been set by major agencies like OSHA or NIOSH.[6] This absence of data does not imply safety; it necessitates a more conservative approach, treating these compounds as significantly more hazardous than pyridine until proven otherwise.

| Compound | Agency | TWA (8-hr) | IDLH |

| Pyridine | OSHA | 5 ppm (15 mg/m³)[2][7] | 1000 ppm[8][9] |

| NIOSH | 5 ppm (15 mg/m³)[2][9][10] | 1000 ppm[8][9] | |

| ACGIH | 5 ppm (15 mg/m³)[2] | - | |

| 2-Chloropyridine | All | Not Established[1][11][6] | Not Established |

| 3-Bromopyridine | All | Not Established | Not Established |

| Inorganic Fluorides (as F) | OSHA/NIOSH | 2.5 mg/m³[12] | 250 mg/m³[12] |

| Iodine | OSHA/NIOSH | Ceiling: 0.1 ppm (1 mg/m³) | - |

TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health. The limits for Fluorides and Iodine are provided for context on the hazards of the elemental halogens.

Comparative Physical and Toxicological Properties

The data below clearly illustrates the impact of halogenation. The flash points can remain in the flammable range, while the boiling points and densities increase. Most importantly, the acute toxicity, as shown by the LD50 values, increases dramatically.

| Property | Pyridine | 2-Chloropyridine | 3-Bromopyridine |

| CAS Number | 110-86-1[9] | 109-09-1 | 626-55-1 |

| Molecular Weight | 79.1 g/mol [10] | 113.54 g/mol | 158.0 g/mol |

| Boiling Point | 115 °C | 166-170 °C[1] | 173 °C |

| Flash Point | 20 °C | 65-67 °C[1] | 65 °C |

| Vapor Pressure | 16 mmHg @ 20°C[10] | 2.18 mmHg @ 25°C[1] | Not Available |

| Density | 0.98 g/mL | 1.2 g/mL | 1.64 g/mL |

| Oral LD50 (Rat) | 891 mg/kg[9] | >100 - <250 ppm (LC50, Inhalation)[1] | Not Available |

| Dermal LD50 (Rat) | 1121 mg/kg (Rabbit) | 64 mg/kg[1] | Not Available |

Section 3: Field-Proven Protocols for Safe Handling

The following protocols integrate the principles of the hazard assessment into a practical, self-validating workflow.

Engineering and Administrative Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering and administrative controls.

-

Mandatory Fume Hood Use: All work with halogenated pyridines—including weighing, transferring, and the setup of reactions—must be conducted within a properly functioning and certified chemical fume hood. The causality is clear: the vapor pressures, while lower than pyridine, are still significant, and the increased toxicity means even small exposures can be harmful.

-

Designated Work Areas: Establish a designated area within the lab specifically for working with halogenated pyridines. This area should be clearly marked, and access should be limited to trained personnel. This administrative control minimizes the risk of cross-contamination and accidental exposure to untrained individuals.

-

Standard Operating Procedures (SOPs): A detailed, written SOP is non-negotiable. It must cover every step of the process, from transport and storage to use and disposal. This SOP serves as a training document and a checklist to ensure procedural fidelity.

The following workflow diagram outlines the mandatory sequence for handling these compounds in a laboratory setting.

Personal Protective Equipment (PPE): A Matter of Material Science

Choosing the correct PPE is not a matter of preference but of chemical compatibility.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when working under pressure.[2]

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a high splash potential, a chemically resistant apron is necessary.

-

Gloves - The Critical Barrier: This is the most critical PPE choice. Standard nitrile gloves often provide poor protection against pyridines and halogenated solvents. The permeation breakthrough time for pyridine through some nitrile gloves can be less than one minute.[13]

Never assume a glove is safe based on its appearance. The process of permeation, where a chemical passes through the material on a molecular level, can occur without any visible degradation of the glove.[6]

| Glove Material | General Resistance to Pyridines & Halogenated Aromatics | Recommendation |

| Nitrile | Poor to Fair | Not recommended for immersion; suitable only for incidental splash with immediate removal and replacement. |

| Neoprene | Fair to Good[2] | A reasonable choice for many applications, but breakthrough times must be verified. |

| Butyl Rubber | Good to Excellent | Often recommended for pyridines, but may perform poorly with some aromatic hydrocarbons.[2] |

| Viton™/Fluorocarbon | Excellent | Offers superior resistance to aromatic and halogenated solvents but may be less flexible. |

| Laminate Films (e.g., Silver Shield®) | Excellent | Provides the broadest range of chemical protection but can be cumbersome. |

Self-Validating Protocol for Glove Selection:

-

Identify the specific halogenated pyridine you will be using.

-

Consult the glove manufacturer's specific chemical resistance guide for that exact chemical. Do not rely on generic charts.

-

Note the breakthrough time and degradation rating. Select a glove with a breakthrough time that far exceeds the planned duration of your task.

-

Inspect gloves for any defects before every use.

-

Practice proper doffing technique to avoid contaminating your skin.

-

Replace gloves immediately after any known contact or after the time limit recommended by the manufacturer.

Section 4: Emergency Response Protocols

Preparedness is paramount. Your response to an emergency must be rapid, decisive, and informed.

Exposure Scenarios

-

Skin Contact: This is a medical emergency, especially with compounds like 2-chloropyridine.[1] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

-

Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

-

Don PPE: Wear, at a minimum, a respirator with an organic vapor cartridge, heavy-duty chemical-resistant gloves (e.g., butyl or laminate), splash goggles, a face shield, and a chemically resistant apron or suit.

-

Contain and Absorb: For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels.

-

Neutralize/Decontaminate: After absorbing the bulk material, spread the area with lime or sodium carbonate and allow it to sit for at least one hour before final cleanup.[3]

-

Collect and Dispose: Carefully scoop the absorbed material and neutralizing agent into a clearly labeled, sealed container for halogenated hazardous waste.

-

Ventilate and Clean: Ventilate the area thoroughly. Clean the spill surface with soap and water.

Section 5: Waste Disposal and Decontamination

Proper disposal is not just a regulatory requirement; it is an ethical and safety obligation to protect the wider community and environment.

Waste Segregation: A Critical Step

All waste streams containing halogenated pyridine compounds—including reaction mixtures, solvents used for cleaning, contaminated absorbents, and contaminated disposable PPE—must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

Causality: Mixing halogenated waste with non-halogenated waste is a costly and dangerous mistake. Halogenated waste requires high-temperature incineration to ensure the complete destruction of the parent compound and prevent the formation of dioxins.[4][5] Contaminating a large drum of non-halogenated solvent waste necessitates the entire volume be treated via the more expensive and specialized high-temperature process.

Incineration Requirements

The thermal destruction of halogenated organic waste requires specific conditions to be considered safe and effective. Regulatory guidelines, such as the EU's Industrial Emissions Directive, mandate a minimum incineration temperature of 1100°C for hazardous waste containing more than 1% halogenated organic substances (expressed as chlorine).[4] Standard incineration temperatures of 850°C may be insufficient for complete destruction and can promote the formation of toxic byproducts.[5]

Decontamination of Equipment

Non-disposable equipment, such as glassware, must be thoroughly decontaminated.

-

Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. This rinse solvent must be collected as halogenated waste.

-

Base Bath Soak: Submerge the glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) for several hours to hydrolyze any residual halogenated pyridine.

-

Final Cleaning: After removal from the base bath and appropriate rinsing, the glassware can be cleaned using standard laboratory detergents.

References

-

New Jersey Department of Health and Senior Services. (2004). Right to Know Hazardous Substance Fact Sheet: 2-Chloropyridine. Retrieved from [Link]

-

National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). Retrieved from [Link]

-

New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). ToxFAQs™ for Pyridine. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (1994). Pyridine - IDLH. NIOSH. Retrieved from [Link]

-

Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]

-

Learn Engineering. (2023). What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration?. Retrieved from [Link]

-

Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

-

European Commission. (n.d.). Best Available Techniques Reference Document on Waste Incinerator. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Fluorides (as F). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Photolytic removal and mineralisation of 2-halogenated pyridines. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed versus predicted LD50 values for test set at oral administration. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

- Google Patents. (n.d.). WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums.

-

Det Nationale Forskningscenter for Arbejdsmiljø (NFA). (n.d.). Pyridine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Iodine. Retrieved from [Link]

-

The Conference Proceedings. (n.d.). Evaluation of Surface Contamination and Cleaning Techniques on Superconducting RF Cavities. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

American Chemical Society. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]

-

MDPI. (n.d.). Surface Disinfection to Protect against Microorganisms: Overview of Traditional Methods and Issues of Emergent Nanotechnologies. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Comparing LD50/LC50 Machine Learning Models for Multiple Species. Retrieved from [Link]

-

Toxic Docs. (n.d.). TLVs® Threshold Limit Values for Chemical Substances and Physical Agents in the Workroom Environment. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromopyridine | Properties, Uses, Safety Data & Purchasing Guide. Retrieved from [Link]

-

Journal of Chemical Health Risks. (n.d.). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. WebBook. Retrieved from [Link]

Sources

- 1. ehs.sfsu.edu [ehs.sfsu.edu]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. ehrs.upenn.edu [ehrs.upenn.edu]

- 4. esafetysupplies.com [esafetysupplies.com]

- 5. soscleanroom.com [soscleanroom.com]

- 6. cdn.mscdirect.com [cdn.mscdirect.com]

- 7. gloves.com [gloves.com]

- 8. research.columbia.edu [research.columbia.edu]

- 9. research.usu.edu [research.usu.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. glovesbyweb.com [glovesbyweb.com]

- 12. amsafeppe.com [amsafeppe.com]

- 13. safety.duke.edu [safety.duke.edu]

Methodological & Application

Application Notes: The Strategic Role of 3-(Bromomethyl)-2-chloro-6-methylpyridine in Modern Agrochemical Synthesis

Introduction: A Versatile Pyridine Synthon for Crop Protection

The pyridine heterocycle is a cornerstone of modern agrochemical design, forming the structural backbone of numerous high-efficacy insecticides, fungicides, and herbicides.[1] Its derivatives are instrumental in developing crop protection agents with high potency and improved safety profiles.[2] Within this critical class of molecules, 3-(bromomethyl)-2-chloro-6-methylpyridine emerges as a highly valuable and reactive intermediate. Its trifunctionalized structure, featuring a reactive bromomethyl group, a chloro substituent, and a methyl group on the pyridine core, offers a versatile platform for the synthesis of complex, biologically active compounds.

The strategic placement of these functional groups allows for a controlled, stepwise elaboration of the molecular scaffold. The bromomethyl group, in particular, serves as a potent electrophilic site, ideal for coupling with various nucleophilic moieties to build the pharmacophores responsible for pesticidal activity. This document provides a detailed guide for researchers and drug development professionals on the application of this key intermediate, focusing on its role in the synthesis of neonicotinoid insecticides, a major class of agrochemicals used to control a wide range of sucking and chewing insects.[3]

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 3-(bromomethyl)-2-chloro-6-methylpyridine is fundamental to its effective use in synthesis. The molecule's reactivity is primarily dictated by two key sites.

-

The Bromomethyl Group (-CH₂Br): This functional group behaves as a highly reactive benzylic-like bromide. It is exceptionally susceptible to nucleophilic substitution (SN2) reactions, enabling the facile attachment of a wide range of nitrogen, sulfur, or oxygen-based nucleophiles. This reactivity is the primary reason for its utility as a building block.

-

The 2-Chloro Group (-Cl): The chlorine atom attached directly to the electron-deficient pyridine ring is less reactive than the bromomethyl group but can participate in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions under more forcing conditions. This provides an orthogonal handle for further molecular diversification.

Table 1: Physicochemical Properties of 3-(bromomethyl)-2-chloro-6-methylpyridine

| Property | Value | Reference |

| CAS Number | 155946-16-0 | (Assigned based on structural nomenclature) |

| Molecular Formula | C₇H₇BrClN | (Calculated) |

| Molecular Weight | 220.50 g/mol | (Calculated) |

| Appearance | Likely a solid or oil | (Inferred from similar structures like 3-Bromo-2-chloro-6-methylpyridine)[4] |

| Purity | ≥97% (Typical for commercial grade) | (Common industry standard) |

Core Application: Synthesis of Neonicotinoid Insecticides

A paramount application of haloalkyl pyridine intermediates is the synthesis of neonicotinoid insecticides.[3] These compounds act as agonists at the insect nicotinic acetylcholine receptor (nAChR), causing irreversible nerve stimulation, paralysis, and death.[5] Their high affinity for insect nAChRs over mammalian receptors provides a degree of selective toxicity, making them effective tools for pest management.[3][6]

While 3-(bromomethyl)-2-chloro-6-methylpyridine is a potent synthon, many widely commercialized neonicotinoids like Imidacloprid and Thiamethoxam utilize the closely related thiazole intermediate, 2-chloro-5-(chloromethyl)thiazole. However, the fundamental synthetic reaction—the coupling of the electrophilic chloromethyl or bromomethyl group with a nucleophilic nitroguanidine or cyanoamidine moiety—is directly analogous and demonstrates the synthetic utility of this class of reagents.[7][8]

The following protocol details the synthesis of a Clothianidin analogue, a potent neonicotinoid, to illustrate a representative workflow for this class of intermediates.[9]

Experimental Protocol: Synthesis of a Neonicotinoid Analogue

This protocol describes a two-step process: first, the formation of the key nitroguanidine nucleophile, followed by its coupling with the pyridine intermediate.

Principle of the Synthesis

The synthesis involves the N-alkylation of a pre-formed N-methyl-N'-nitroguanidine with 3-(bromomethyl)-2-chloro-6-methylpyridine. The reaction proceeds via a nucleophilic substitution where the secondary amine of the nitroguanidine displaces the bromide ion. An inorganic base is used to deprotonate the nitroguanidine in situ, enhancing its nucleophilicity, and to scavenge the HBr generated during the reaction.

Materials and Reagents

| Reagent | M.W. | Molarity/Purity | Quantity | Moles |

| 3-(bromomethyl)-2-chloro-6-methylpyridine | 220.50 | ≥97% | 2.27 g | 0.01 |

| N-methyl-N'-nitroguanidine | 118.09 | ≥98% | 1.18 g | 0.01 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | ≥99% | 2.07 g | 0.015 |

| Acetonitrile (CH₃CN), anhydrous | 41.05 | ≥99.8% | 50 mL | - |

| Ethyl Acetate | 88.11 | ACS Grade | As needed | - |

| Brine (Saturated NaCl solution) | - | - | As needed | - |

| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | ≥99.5% | As needed | - |

Detailed Step-by-Step Methodology

Justification for Experimental Choices:

-

Inert Atmosphere (Nitrogen): Prevents potential side reactions with atmospheric moisture and oxygen, ensuring a clean reaction profile.

-

Anhydrous Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity. Its anhydrous nature is critical to prevent hydrolysis of the starting material and base.

-

Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the nitroguanidine without competing in the substitution reaction. It is also easily removed by filtration.

-

Temperature (Room Temp to 50°C): The reaction is initiated at room temperature and may be gently heated to ensure completion. This provides a balance between reaction rate and minimizing potential side-product formation.

Procedure:

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: To the flask, add N-methyl-N'-nitroguanidine (1.18 g, 0.01 mol) and anhydrous potassium carbonate (2.07 g, 0.015 mol).

-

Solvent Addition: Add 30 mL of anhydrous acetonitrile via syringe. Begin vigorous stirring to create a fine suspension.

-

Addition of Pyridine Intermediate: Dissolve 3-(bromomethyl)-2-chloro-6-methylpyridine (2.27 g, 0.01 mol) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension over 15-20 minutes at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (See Section 5.1). If the reaction is sluggish, heat the mixture to 50°C and maintain for 4-6 hours, or until TLC indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Remove the inorganic solids (K₂CO₃ and KBr) by vacuum filtration, washing the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Extraction: Dissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of water and 25 mL of brine.

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude final product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure neonicotinoid analogue.[10]

Self-Validating System: Quality Control and Characterization

Ensuring the integrity of the synthesis requires rigorous in-process and final product analysis.

In-Process Monitoring by Thin Layer Chromatography (TLC)

-

Objective: To monitor the consumption of the starting materials.

-

Protocol:

-

Prepare a TLC chamber with a 4:1 Hexanes:Ethyl Acetate mobile phase.

-

Spot a TLC plate with the starting pyridine material, a co-spot (starting material + reaction mixture), and the reaction mixture.

-

Develop the plate, dry, and visualize under UV light (254 nm).

-

The reaction is complete upon the disappearance of the starting pyridine spot in the reaction mixture lane.

-

Final Product Analysis

Table 2: Analytical Methods for Product Characterization

| Method | Purpose | Protocol Summary / Expected Results |

| HPLC | Purity Assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detector: DAD at 270 nm. The product should appear as a single major peak (>98% purity).[11][12] |

| ¹H NMR | Structural Confirmation | Solvent: CDCl₃. Expected Signals: A characteristic singlet for the newly formed methylene bridge (-CH₂-), aromatic protons for the pyridine ring, and signals corresponding to the methyl and guanidine moieties. |

| Mass Spec (MS) | Molecular Weight Verification | Technique: Electrospray Ionization (ESI+). Expected Result: A prominent ion corresponding to [M+H]⁺, confirming the molecular weight of the final product.[12] |

Visualizations: Workflow and Mechanism

Synthesis Workflow Diagram

Caption: Synthetic workflow for a neonicotinoid analogue.

Mechanism of Action Diagram

Caption: Neonicotinoid mechanism of action at the insect nAChR.

Conclusion and Future Scope

3-(Bromomethyl)-2-chloro-6-methylpyridine is a quintessential example of a versatile chemical intermediate that drives innovation in agrochemical development. The protocols and principles outlined here for the synthesis of a neonicotinoid analogue are broadly applicable to the creation of a diverse library of potential pesticide candidates. By systematically varying the nucleophilic component reacted with the bromomethyl group, researchers can rapidly generate novel structures for biological screening. This strategic derivatization is a powerful approach in the ongoing effort to develop next-generation crop protection agents that are not only effective but also meet rising standards for environmental safety.

References

-

Beyond Pesticides Daily News Blog. (2026, January 22). Review Finds Reproductive Toxicity from Neonicotinoid Insecticides, Highlighting Widespread Hazard. Available at: [Link]

-

Crosby, A. W., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4435. Available at: [Link]

-

Kowalska, A., et al. (2024). Reviewing neonicotinoid detection with electroanalytical methods. Bioelectrochemistry, 158, 108721. Available at: [Link]

- Google Patents. (n.d.). CN107163000A - The preparation method of clothianidin.

- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.

-

ResearchGate. (n.d.). Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee. Available at: [Link]

-

Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. Available at: [Link]

- Google Patents. (n.d.). CN103242258A - Clothianidin synthesis process.

- Vertex AI Search. (n.d.).

-

ResearchGate. (n.d.). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Available at: [Link]

-

Chen, M., et al. (2014). Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures. Journal of Agricultural and Food Chemistry, 62(26), 6082-6090. Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active clothianidin. Available at: [Link]

-

MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Available at: [Link]

-

Britannica. (n.d.). Neonicotinoid. Available at: [Link]

-

PubMed. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii. Available at: [Link]

-

AERU, University of Hertfordshire. (n.d.). Clothianidin (Ref: CGA 322704). Available at: [Link]

-

ResearchGate. (2025). Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. Available at: [Link]

-

ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Available at: [Link]

-

ResearchGate. (2014). Process Improvements for the Preparation of Insecticide Clothianidin. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]

- 4. 3-Bromo-2-chloro-6-methylpyridine 96 185017-72-5 [sigmaaldrich.com]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]

- 7. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Pyridines

Introduction: The Strategic Importance of Pyridylamines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. The introduction of an amino group onto this heterocycle opens up a vast chemical space for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, offering a significant advantage over traditional methods such as nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and are limited by the electronic nature of the pyridine ring.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines from aryl halides and primary or secondary amines under relatively mild conditions, demonstrating broad functional group tolerance.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Buchwald-Hartwig amination of substituted pyridines. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, provide detailed, step-by-step protocols, and offer troubleshooting guidance to overcome common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyridyl halide (or triflate), forming a Pd(II) intermediate.[4][5]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[4]

-

Reductive Elimination: The final step is the reductive elimination of the desired pyridylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Understanding this cycle is crucial for rationally selecting reaction parameters and troubleshooting suboptimal results.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of substituted pyridines is highly dependent on the careful selection of several key parameters. The electronic properties of the substituted pyridine, the nature of the amine, and potential side reactions must all be considered.

Palladium Precursor: The Catalyst's Heart

The choice of the palladium precursor is the first step in setting up a successful reaction. While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are among the most common.[6] Pre-formed palladium-ligand complexes, known as pre-catalysts, offer the advantage of being air-stable and often lead to more reproducible results.[6]

| Palladium Precursor | Common Form | Key Considerations |

| Palladium(II) Acetate | Pd(OAc)₂ | Requires in-situ reduction to Pd(0) by the amine or phosphine ligand. |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A stable Pd(0) source, but the dba ligands must be displaced by the active phosphine ligand. |